![molecular formula C9H6ClN3O2S B2784832 N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide CAS No. 478067-98-0](/img/structure/B2784832.png)

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

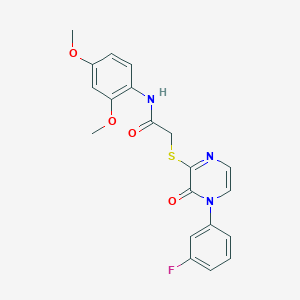

The compound “N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide” belongs to a class of organic compounds known as carbohydrazides . Carbohydrazides are characterized by the presence of a carbohydrazide group, which consists of a carbon atom bonded to two nitrogen atoms and one oxygen atom . They are used as precursors in the synthesis of various heterocyclic compounds .

Synthesis Analysis

While specific synthesis methods for “N’-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide” were not found, carbohydrazides are typically synthesized by reacting a dialkyl carbonate with hydrazine . This reaction can result in carbohydrazide products that contain large amounts of impurities .Molecular Structure Analysis

The molecular structure of carbohydrazides can be determined using various spectroscopic techniques, including FT-IR, NMR, and X-ray single crystal diffraction . These techniques can provide information about the molecular equilibrium geometries, IR and Raman intensities, and harmonic vibrational frequencies .Chemical Reactions Analysis

Carbohydrazides can act as ambident nucleophiles, meaning they can act as both N- and C-nucleophiles . They can react with various reactants to form a variety of polyfunctional heterocyclic compounds of biological interest .Physical And Chemical Properties Analysis

The physical and chemical properties of carbohydrazides can be determined using various techniques, including FT-IR and FT-Raman spectroscopy . These techniques can provide information about the vibrational spectral analysis of the compound .Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

The exact mode of action of this compound is currently unknown. Thiazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in cell growth, inflammation, and microbial infection . The specific pathways affected by this compound would require further investigation.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects

Avantages Et Limitations Des Expériences En Laboratoire

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have antimicrobial, anticancer, and antioxidant properties. However, there are also limitations to using this compound in lab experiments. The compound may have limited solubility in certain solvents, and its stability may be affected by certain environmental factors.

Orientations Futures

There are several future directions for research on N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide. One direction is to further investigate its antimicrobial, anticancer, and antioxidant properties. Another direction is to study its potential as a drug delivery system. Additionally, future research could focus on optimizing the synthesis method to increase the yield of the product. Finally, future research could investigate the stability of the compound under different environmental conditions.

Méthodes De Synthèse

The synthesis of N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide involves the reaction of furan-2-carbohydrazide with 2-chloro-1,3-thiazole-5-carbaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product depends on the reaction conditions, and optimization of the reaction conditions can lead to higher yields.

Applications De Recherche Scientifique

N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antioxidant properties. It has also been studied for its potential as a drug delivery system due to its ability to form complexes with metal ions.

Safety and Hazards

Propriétés

IUPAC Name |

N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylideneamino]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2S/c10-9-11-4-6(16-9)5-12-13-8(14)7-2-1-3-15-7/h1-5H,(H,13,14)/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYGIJHKJBUEAL-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NN=CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)N/N=C/C2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2784749.png)

![9-ethoxy-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2784750.png)

![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)

![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784755.png)

![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)

![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)

![5-(2-Bromophenyl)sulfonyl-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2784766.png)

![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)